

Application Notes and Protocols: Confirming BTX-7312-Induced SOS1 Degradation using Mass Spectrometry

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Compound of Interest		
Compound Name:	BTX-7312	
Cat. No.:	B12370751	Get Quote

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Introduction

BTX-7312 is a novel bifunctional degrader that specifically targets the Son of sevenless homolog 1 (SOS1) protein for degradation.[1][2] SOS1 is a crucial guanine nucleotide exchange factor (GEF) that activates KRAS, a key proto-oncogene frequently mutated in various cancers.[3][4][5] By inducing the degradation of SOS1, BTX-7312 aims to inhibit the KRAS signaling pathway, thereby offering a promising therapeutic strategy for KRAS-driven cancers.[3][6][7] BTX-7312 functions as a molecular glue, bringing SOS1 into proximity with the E3 ubiquitin ligase cereblon (CRBN), leading to the ubiquitination and subsequent proteasomal degradation of SOS1.[1][6][8]

Confirmation of target degradation is a critical step in the development of targeted protein degraders. Mass spectrometry-based proteomics offers a powerful and precise suite of tools for quantifying changes in protein abundance, making it an ideal platform to verify and characterize **BTX-7312**-induced SOS1 degradation.[9][10] This document provides detailed application notes and protocols for employing both targeted and global mass spectrometry methods to confirm and quantify the degradation of SOS1 in response to **BTX-7312** treatment.

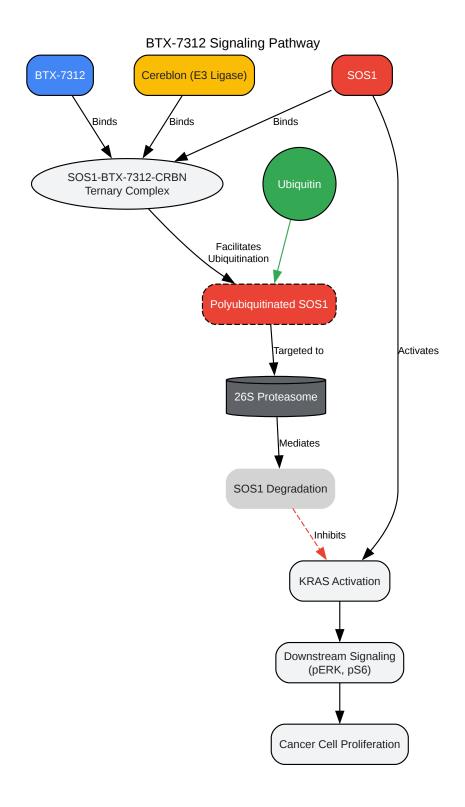




Signaling Pathway of BTX-7312-Induced SOS1 Degradation

BTX-7312 mediates the degradation of SOS1 through the ubiquitin-proteasome system. The bifunctional nature of BTX-7312 allows it to simultaneously bind to both SOS1 and the E3 ubiquitin ligase, cereblon. This induced proximity facilitates the transfer of ubiquitin molecules to SOS1, marking it for recognition and degradation by the 26S proteasome. The degradation of SOS1 disrupts the activation of KRAS, leading to the downregulation of downstream signaling pathways, such as the MAPK pathway (pERK) and the PI3K/AKT/mTOR pathway (pS6), ultimately inhibiting cancer cell proliferation.[1][6][8]





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Caption: BTX-7312-induced SOS1 degradation pathway.



Mass Spectrometry Methods for Confirming SOS1 Degradation

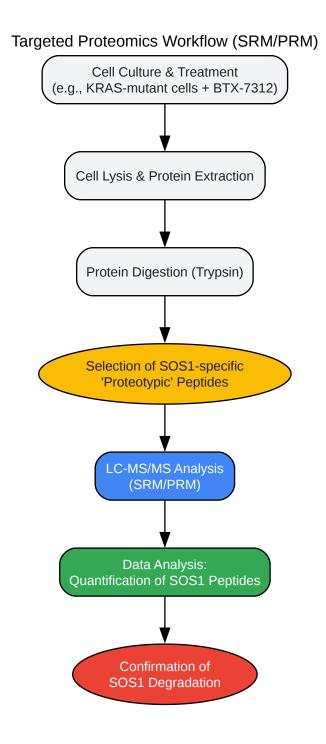
Two primary mass spectrometry-based strategies are recommended for confirming **BTX-7312**-induced SOS1 degradation: Targeted Proteomics and Global Proteomics.

- Targeted Proteomics (SRM/MRM and PRM): These methods offer high sensitivity and specificity for quantifying a predefined set of proteins.[11][12][13][14] They are ideal for validating the degradation of a specific target, such as SOS1.
 - Selected Reaction Monitoring (SRM) / Multiple Reaction Monitoring (MRM): Utilizes a
 triple quadrupole mass spectrometer to monitor specific precursor-to-fragment ion
 transitions for selected peptides.[11][12][14]
 - Parallel Reaction Monitoring (PRM): Employs a high-resolution mass spectrometer to monitor all fragment ions of a targeted precursor ion, providing higher specificity.[15][16] [17][18]
- Global Proteomics (TMT and SILAC): These approaches allow for the simultaneous
 identification and quantification of thousands of proteins, providing a comprehensive view of
 the proteome.[19][20] This is valuable for assessing the specificity of BTX-7312 and
 identifying potential off-target effects.
 - Tandem Mass Tag (TMT): Uses isobaric chemical tags to label peptides from different samples, allowing for multiplexed analysis.[21][22][23][24]
 - Stable Isotope Labeling by Amino acids in Cell culture (SILAC): A metabolic labeling approach where cells are grown in media containing "heavy" or "light" amino acids to differentiate proteomes.[25][26][27][28]

Experimental Workflows

The following diagrams illustrate the general workflows for targeted and global proteomics experiments to assess SOS1 degradation.

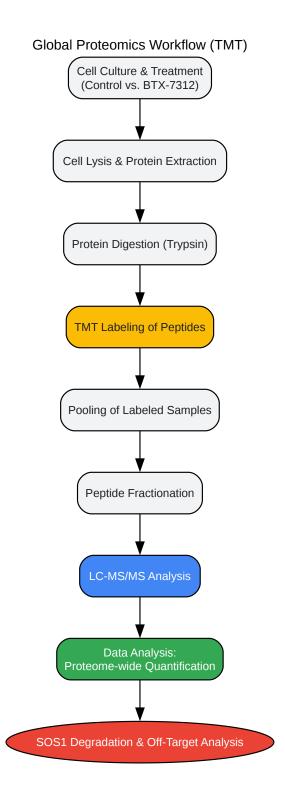




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Caption: Workflow for targeted proteomics analysis of SOS1.





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Caption: Workflow for global proteomics analysis of SOS1.



Detailed Experimental Protocols Protocol 1: Targeted Proteomics using Parallel Reaction Monitoring (PRM)

This protocol outlines the steps for quantifying SOS1 degradation in response to **BTX-7312** using PRM.

- 1. Cell Culture and Treatment:
- Culture a human cancer cell line with a KRAS mutation (e.g., MIA PaCa-2, LoVo) to 70-80% confluency.
- Treat cells with varying concentrations of **BTX-7312** (e.g., 0, 10, 100, 1000 nM) for a specified time course (e.g., 2, 6, 24 hours). Include a vehicle control (e.g., DMSO).
- To confirm proteasome-dependent degradation, co-treat cells with BTX-7312 and a proteasome inhibitor (e.g., 10 μM MG132) for 6 hours.[6]
- 2. Cell Lysis and Protein Digestion:
- Harvest and wash cells with ice-cold PBS.
- Lyse cells in a urea-based buffer (e.g., 8 M urea, 50 mM Tris-HCl pH 8.5) with protease and phosphatase inhibitors.
- Determine protein concentration using a BCA assay.
- Reduce disulfide bonds with dithiothreitol (DTT) and alkylate with iodoacetamide (IAA).
- Dilute the urea concentration to <2 M and digest proteins with sequencing-grade trypsin overnight at 37°C.
- 3. Peptide Selection for SOS1:
- Select 3-5 unique, "proteotypic" peptides for SOS1 that are readily detectable by mass spectrometry.[18]



- Utilize online tools (e.g., PeptideAtlas, SRMAtlas) to aid in peptide selection, avoiding peptides with potential post-translational modifications.[18]
- 4. LC-MS/MS Analysis (PRM):
- Analyze digested peptides on a high-resolution mass spectrometer (e.g., Q Exactive or Orbitrap) coupled to a nano-liquid chromatography system.[15][17]
- Create a targeted inclusion list containing the precursor m/z values of the selected SOS1 peptides.
- Acquire data in PRM mode, where the mass spectrometer isolates the precursor ion and acquires a high-resolution MS/MS spectrum of its fragments.[18][29]
- 5. Data Analysis:
- Process the raw data using software such as Skyline.[12]
- Extract the peak areas of the most intense fragment ions for each SOS1 peptide.[29]
- Normalize the peptide intensities to an internal standard or total ion current.
- Calculate the relative abundance of SOS1 across different treatment conditions.

Protocol 2: Global Proteomics using Tandem Mass Tag (TMT) Labeling

This protocol details a TMT-based global proteomics approach to assess the specificity of **BTX-7312**.

- 1. Sample Preparation:
- Follow steps 1 and 2 from the PRM protocol to obtain digested peptides from control and BTX-7312-treated cells.
- 2. TMT Labeling:



- Label the digested peptides from each condition with a unique TMT isobaric tag according to the manufacturer's instructions.[21][22][23] TMTpro™ 18-plex reagents allow for the comparison of multiple conditions and time points in a single experiment.
- 3. Sample Pooling and Fractionation:
- Combine the TMT-labeled peptide samples in equal amounts.
- To reduce sample complexity and increase proteome coverage, fractionate the pooled peptide mixture using high-pH reversed-phase chromatography.[21]
- 4. LC-MS/MS Analysis:
- Analyze each fraction on a high-resolution mass spectrometer.[24]
- The mass spectrometer will perform a data-dependent acquisition, selecting the most abundant precursor ions for fragmentation.
- During fragmentation, the TMT reporter ions are released, and their relative intensities are measured in the MS/MS spectrum.
- 5. Data Analysis:
- Process the raw data using proteomics software (e.g., MaxQuant, Proteome Discoverer).
- Identify peptides and proteins and quantify the relative abundance of each protein based on the TMT reporter ion intensities.
- Perform statistical analysis to identify proteins that are significantly up- or down-regulated upon BTX-7312 treatment.
- Generate volcano plots to visualize changes in the proteome and specifically assess the magnitude and significance of SOS1 degradation relative to all other quantified proteins.

Data Presentation

Quantitative data from these experiments should be summarized in clear and structured tables for easy comparison.



Table 1: Targeted Proteomics (PRM) Quantification of SOS1 Degradation

Treatment Condition	SOS1 Peptide 1 (Relative Abundance)	SOS1 Peptide 2 (Relative Abundance)	SOS1 Peptide 3 (Relative Abundance)	Average SOS1 Abundance (Fold Change vs. Control)
Vehicle Control (6h)	1.00	1.00	1.00	1.00
BTX-7312 (10 nM, 6h)	0.75	0.78	0.76	0.76
BTX-7312 (100 nM, 6h)	0.21	0.24	0.22	0.22
BTX-7312 (1000 nM, 6h)	0.05	0.06	0.05	0.05
BTX-7312 (100nM) + MG132	0.95	0.92	0.96	0.94

Table 2: Global Proteomics (TMT) Analysis of Protein Abundance Changes



Protein	Gene	Log2 Fold Change (BTX- 7312 vs. Control)	p-value	Biological Function
Son of sevenless homolog 1	SOS1	-4.32	1.2 x 10-8	Guanine nucleotide exchange factor
Mitogen- activated protein kinase 3	MAPK3 (ERK1)	-0.15	0.65	Downstream signaling
Ribosomal protein S6	RPS6	-0.08	0.82	Downstream signaling
Cereblon	CRBN	0.05	0.91	E3 ubiquitin ligase
Protein X	GENEX	-0.21	0.55	Potential off- target
Protein Y	GENEY	0.11	0.78	Unaffected protein

Conclusion

The mass spectrometry methods detailed in these application notes provide robust and reliable approaches for confirming and characterizing the **BTX-7312**-induced degradation of SOS1. Targeted proteomics offers a highly sensitive and specific means of validating on-target degradation, while global proteomics provides a comprehensive view of the proteome to assess the specificity of the degrader and identify any potential off-target effects. The combination of these powerful techniques is essential for the preclinical development and validation of novel protein degraders like **BTX-7312**.

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